molecular formula C9H20N2OS2 B1265191 8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide

8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide

Cat. No. B1265191
M. Wt: 236.4 g/mol
InChI Key: KALYVIJGKPJBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S(8)-aminomethyldihydrolipoamide is a S-substituted dihydrolipoamide. It has a role as a Saccharomyces cerevisiae metabolite.

Scientific Research Applications

Synthesis and Biological Screening

A study by Nowak et al. (2015) explored the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds related to 8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide. They found that these compounds, particularly compound 20a, exhibited significant anticancer activity in HT29 and HCT116 cell lines (Nowak et al., 2015).

Antimicrobial Activity

Attia et al. (2014) reported the synthesis of a compound structurally similar to this compound, exhibiting antimicrobial activity towards various strains, including S. aureus and B. subtilis (Attia et al., 2014).

Transformation and Chemical Studies

Janeba et al. (2001) investigated the alkylation of sulfanyl adenines, a process relevant to the synthesis and modification of compounds like this compound. Their study provided insights into chemical transformations applicable in medicinal chemistry (Janeba et al., 2001).

Inhibition Studies of Tumor-Associated Enzymes

Ilies et al. (2003) conducted a study on halogenated sulfonamides, closely related to this compound, investigating their inhibition of tumor-associated carbonic anhydrase IX. They found potent inhibitors among the tested compounds, suggesting applications in antitumor therapies (Ilies et al., 2003).

Conformationally Constrained Masked Cysteines

Clerici et al. (1999) synthesized 4-sulfanylmethylene-5(4H)-oxazolones, which are structurally related to this compound. These compounds offer a novel approach to creating conformationally constrained amino acids for potential therapeutic applications (Clerici et al., 1999).

properties

Molecular Formula

C9H20N2OS2

Molecular Weight

236.4 g/mol

IUPAC Name

8-(aminomethylsulfanyl)-6-sulfanyloctanamide

InChI

InChI=1S/C9H20N2OS2/c10-7-14-6-5-8(13)3-1-2-4-9(11)12/h8,13H,1-7,10H2,(H2,11,12)

InChI Key

KALYVIJGKPJBQV-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)N)CC(CCSCN)S

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide
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8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide
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Reactant of Route 5
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Reactant of Route 6
8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide

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